molecular formula C15H11Cl2N3O2 B11805363 Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Cat. No.: B11805363
M. Wt: 336.2 g/mol
InChI Key: MIAOJMWKMGXZJB-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by its unique structure, which includes an ethyl ester group, a dichlorophenyl moiety, and an imidazo[1,2-A]pyrimidine core

Preparation Methods

The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate typically involves multistep reactions. One common synthetic route includes the condensation of 2,5-dichlorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the imidazo[1,2-A]pyrimidine core. The final step involves esterification to introduce the ethyl ester group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Comparison with Similar Compounds

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate, with the CAS number 1426521-26-7, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H11Cl2N3O2C_{15}H_{11}Cl_2N_3O_2. The structure features a dichlorophenyl group attached to an imidazo-pyrimidine core, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study synthesized a series of imidazo[1,2-A]pyrimidine derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. This compound was found to possess significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity Data

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216 (Chloramphenicol)
Escherichia coli6432 (Ciprofloxacin)
Salmonella typhimurium12864 (Ampicillin)

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and disrupt nucleic acid metabolism. The imidazo-pyrimidine scaffold is known to interfere with essential bacterial enzymes, leading to cell death .

Structure-Activity Relationship (SAR)

SAR studies have shown that the presence of the dichlorophenyl substituent significantly enhances the antibacterial potency of the compound. Variations in the position and type of substituents on the imidazo-pyrimidine core can lead to alterations in biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased efficacy against resistant bacterial strains .

Case Studies

  • In Vivo Efficacy : A recent study evaluated the in vivo efficacy of this compound in a murine model of bacterial infection. The compound demonstrated significant survival rates in treated mice compared to controls, indicating its potential as a therapeutic agent .
  • Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. The results showed enhanced antibacterial activity against multi-drug resistant strains when used in combination therapy .

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H11Cl2N3O2/c1-2-22-14(21)13-12(10-8-9(16)4-5-11(10)17)19-15-18-6-3-7-20(13)15/h3-8H,2H2,1H3

InChI Key

MIAOJMWKMGXZJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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